5-(4-Fluorophenyl)oxazolidin-2-one chemical structure and properties
5-(4-Fluorophenyl)oxazolidin-2-one chemical structure and properties
An In-depth Technical Guide to 5-(4-Fluorophenyl)oxazolidin-2-one: Structure, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into its molecular structure, physicochemical and spectroscopic properties, a detailed synthesis protocol, and its current and potential applications in drug discovery. The oxazolidinone core is a well-established "privileged scaffold," most notably recognized in the antibiotic Linezolid. The incorporation of a 4-fluorophenyl moiety at the 5-position critically influences the molecule's steric and electronic profile, enhancing its potential for targeted biological activity and improved pharmacokinetic properties. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic building block.
Introduction: The Oxazolidinone Scaffold as a Privileged Structure
The oxazolidinone ring system, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Among its isomers, the 2-oxazolidinone structure is the most extensively investigated and has proven to be a versatile scaffold for developing pharmacologically active agents.[3][4] Its structural importance was solidified with the FDA approval of Linezolid in 2000, the first of a new class of antibiotics to treat resistant Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
The utility of the oxazolidinone ring stems from its ability to act as a bioisostere for groups like amides and carbamates, while offering greater metabolic stability.[5] The rigid ring structure positions substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The core can be functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies.
The subject of this guide, 5-(4-Fluorophenyl)oxazolidin-2-one, is a key derivative within this class. The introduction of a phenyl ring at the 5-position provides a vector for diverse biological interactions. Furthermore, the para-substitution with a fluorine atom is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can modulate the molecule's acidity, basicity, and dipole moment, often leading to enhanced binding affinity with target proteins.[6][7] Additionally, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby improving the compound's pharmacokinetic profile.[7] Consequently, 5-(4-Fluorophenyl)oxazolidin-2-one serves not only as a potential therapeutic agent itself but also as a crucial intermediate for the synthesis of more complex drug candidates across various therapeutic areas, including anti-infective and anti-cancer agents.[4]
Molecular Structure and Physicochemical Properties
The chemical identity and core properties of 5-(4-Fluorophenyl)oxazolidin-2-one are foundational to its application in research and development. Its structure consists of a central 1,3-oxazolidin-2-one ring with a 4-fluorophenyl group attached at the C5 position.
Table 1: Physicochemical Properties of 5-(4-Fluorophenyl)oxazolidin-2-one
| Property | Value | Source |
| IUPAC Name | 5-(4-fluorophenyl)-1,3-oxazolidin-2-one | [8] |
| CAS Number | 19338-43-3 | [8] |
| Molecular Formula | C₉H₈FNO₂ | [8] |
| Molecular Weight | 181.16 g/mol | [8] |
| Monoisotopic Mass | 181.05390666 Da | [8] |
| XLogP3 | 1.3 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Rotatable Bond Count | 1 | [8] |
| Topological Polar Surface Area | 38.3 Ų | [8] |
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment are critical for any chemical entity in a research setting. The following sections describe the expected spectroscopic signatures for 5-(4-Fluorophenyl)oxazolidin-2-one based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups within the molecule.
-
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3300 cm⁻¹, corresponding to the stretching vibration of the secondary amine (N-H) within the carbamate group.
-
Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), characteristic of the C-H bonds on the phenyl ring.[9]
-
Aliphatic C-H Stretch: Absorptions corresponding to the CH and CH₂ groups of the oxazolidinone ring are expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[10]
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is the most prominent feature, expected between 1730-1760 cm⁻¹. This peak is characteristic of the cyclic carbamate (urethane) carbonyl group.
-
Aromatic C=C Stretch: Several medium to weak bands will be present in the 1450-1600 cm⁻¹ region due to the stretching vibrations within the phenyl ring.[9]
-
C-F Stretch: A strong absorption band for the carbon-fluorine bond is anticipated in the range of 1100-1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the carbon skeleton and the precise arrangement of protons.
-
¹H NMR:
-
Aromatic Protons (AA'BB' system): The para-substituted fluorophenyl ring will exhibit a characteristic pattern. The two protons ortho to the fluorine will appear as a triplet (or more accurately, a doublet of doublets) around 7.0-7.2 ppm due to coupling with both the adjacent aromatic protons and the fluorine atom. The two protons meta to the fluorine (and ortho to the oxazolidinone ring) will appear as a multiplet around 7.3-7.5 ppm.
-
Oxazolidinone Protons: The proton at C5 (methine, -CH-) adjacent to the phenyl ring will be shifted downfield due to the neighboring oxygen and aromatic ring, likely appearing as a doublet of doublets around 5.6-5.8 ppm. The two diastereotopic protons at C4 (-CH₂-) will appear as distinct multiplets, likely in the 3.5-4.5 ppm range.
-
N-H Proton: A broad singlet is expected for the N-H proton, typically in the 5.5-6.5 ppm range, whose chemical shift can be solvent-dependent.
-
-
¹³C NMR:
-
Carbonyl Carbon: The C=O carbon (C2) will be the most downfield signal, expected around 158-160 ppm.
-
Aromatic Carbons: Six signals are expected. The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and appear around 160-164 ppm. The other aromatic carbons will appear in the typical 115-135 ppm region, with their chemical shifts and C-F coupling constants providing definitive assignment.
-
Oxazolidinone Carbons: The C5 carbon, attached to the phenyl ring, is expected around 80 ppm, while the C4 carbon will be further upfield, around 50 ppm.[11]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion Peak: In an electron ionization (EI) spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 181. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 182 or the sodiated adduct [M+Na]⁺ at m/z = 204 would be prominent.
-
Key Fragmentation Pathways: A characteristic fragmentation pattern for oxazolidin-2-ones is the loss of carbon dioxide (CO₂), which would result in a fragment ion with a mass loss of 44 Da.[6] Cleavage at the C5-phenyl bond could also occur, leading to fragments corresponding to the fluorophenyl cation (m/z = 95) or the remaining oxazolidinone fragment.
Synthesis and Mechanistic Considerations
The synthesis of 5-substituted oxazolidin-2-ones can be achieved through several reliable methods. A common and efficient approach involves the base-mediated cyclization of a β-amino alcohol. This method provides good yields and control over the final structure.
Experimental Protocol: Synthesis from 2-Amino-1-(4-fluorophenyl)ethanol
This protocol describes a two-step process starting from the corresponding amino alcohol, which can be synthesized or procured commercially. The first step is the formation of a carbamate, followed by an intramolecular cyclization.
Step 1: Carbamate Formation
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-1-(4-fluorophenyl)ethanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a chloroformate, such as ethyl chloroformate (1.1 eq), to the solution. The addition should be dropwise to control the exothermic reaction.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude carbamate from Step 1 in an appropriate solvent like THF or methanol.
-
Add a catalytic amount of a strong base, such as sodium methoxide or potassium carbonate (0.2 eq).
-
Heat the mixture to reflux (typically 60-70 °C) for 2-4 hours. The cyclization involves the nucleophilic attack of the alcohol's oxygen onto the carbonyl carbon of the carbamate, with the elimination of ethanol (if ethyl chloroformate was used).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 5-(4-Fluorophenyl)oxazolidin-2-one.
Causality and Rationale:
-
Choice of Reagents: Ethyl chloroformate is a common and effective reagent for introducing the carbonyl group necessary for cyclization. Triethylamine is used as a mild base to prevent side reactions that could occur with stronger bases.
-
Reaction Conditions: The initial acylation is performed at 0 °C to manage the reaction's exothermicity. The subsequent cyclization is base-catalyzed; the base deprotonates the alcohol, increasing its nucleophilicity to facilitate the intramolecular attack on the carbamate carbonyl, which is an efficient way to form the five-membered ring.
Synthesis Workflow Diagram
Caption: Synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one via carbamate formation and cyclization.
Applications in Drug Discovery and Medicinal Chemistry
5-(4-Fluorophenyl)oxazolidin-2-one is a valuable scaffold with demonstrated potential in several therapeutic areas.
Antibacterial Agents
The most prominent application of the oxazolidinone class is in antibacterial drug discovery.[1][4] Like Linezolid, derivatives of 5-(4-Fluorophenyl)oxazolidin-2-one are investigated as inhibitors of bacterial protein synthesis.[7] They act at a very early stage of this process by binding to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex. This mechanism is distinct from most other protein synthesis inhibitors, making oxazolidinones effective against bacteria that have developed resistance to other antibiotic classes. The 4-fluorophenyl group can engage in favorable interactions within the ribosomal binding pocket, potentially enhancing potency.[7]
Anticancer Agents
Emerging research has highlighted the potential of oxazolidinone derivatives as anticancer agents.[1][12] Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[12][13] The oxazolidinone scaffold has also been used to develop inhibitors of specific cancer-related targets, such as mutant isocitrate dehydrogenase 1 (mIDH1).[1] 5-(4-Fluorophenyl)oxazolidin-2-one provides a key starting point for the synthesis of libraries of compounds to be screened for anticancer activity.
Other Therapeutic Areas
The versatility of the oxazolidinone scaffold has led to its exploration in a wide array of other diseases.[4] Derivatives have been investigated for antituberculosis, anti-inflammatory, and neurological applications, including the treatment of epilepsy and Alzheimer's disease.[4] The favorable drug-like properties of the core structure make it an attractive template for medicinal chemists targeting a variety of biological pathways.
Mechanism of Action Visualization: Ribosome Inhibition
Caption: Proposed mechanism of antibacterial action via inhibition of the 70S initiation complex.
Conclusion and Future Perspectives
5-(4-Fluorophenyl)oxazolidin-2-one is more than just a simple heterocyclic molecule; it is a highly valuable building block rooted in a privileged scaffold. Its straightforward synthesis, combined with the strategic placement of the 4-fluorophenyl group, provides a platform for developing novel therapeutics. The well-understood spectroscopic and physicochemical properties allow for its reliable use in complex synthetic pathways. While its primary potential lies in the development of new antibiotics to combat antimicrobial resistance, its demonstrated utility in oncology and other fields ensures its continued relevance. Future research will likely focus on the stereoselective synthesis of chiral derivatives and the expansion of its SAR in a broader range of biological targets, further solidifying the importance of this versatile scaffold in medicinal chemistry.
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